5-Hydroxyfraxetin-d3
Description
5-Hydroxyfraxetin-d3 is a deuterated derivative of 5-hydroxyfraxetin, a naturally occurring coumarin compound found in plants such as Fraxinus species. Deuterated compounds like 5-hydroxyfraxetin-d3 are synthesized by replacing specific hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. This modification enhances their utility as internal standards in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, improving quantification accuracy by minimizing interference from endogenous metabolites . The "-d3" suffix indicates the substitution of three hydrogen atoms with deuterium, likely at positions critical for metabolic stability or analytical differentiation.
Properties
Molecular Formula |
C10H8O6 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
5,7,8-trihydroxy-6-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O6/c1-15-10-6(12)4-2-3-5(11)16-9(4)7(13)8(10)14/h2-3,12-14H,1H3/i1D3 |
InChI Key |
WMAQKVUYHVUULI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin-d3 typically involves the hydroxylation of Fraxetin. This process is catalyzed by the cytochrome P450 enzyme CYP82C4, which facilitates the addition of a hydroxyl group to the Fraxetin molecule . The reaction conditions often include the use of organic solvents and controlled temperature settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of 5-Hydroxyfraxetin-d3 may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and solvent composition, to optimize the yield and purity of the compound. The use of isotope-labeled precursors is essential in this process to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyfraxetin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 5-Hydroxyfraxetin-d3 into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in 5-Hydroxyfraxetin-d3 can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.
Major Products
Scientific Research Applications
5-Hydroxyfraxetin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fraxetin and its derivatives.
Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving cytochrome P450 enzymes.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a marker in pharmacokinetic studies to track the distribution and metabolism of drugs
Mechanism of Action
The mechanism of action of 5-Hydroxyfraxetin-d3 involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated analogs of hydroxy-substituted aromatic compounds are widely used in pharmaceutical and biochemical research. Below is a detailed comparison of 5-hydroxyfraxetin-d3 with structurally or functionally related compounds, based on analogous evidence and general principles of deuterated chemistry.
Table 1: Key Properties of 5-Hydroxyfraxetin-d3 and Comparable Deuterated Compounds
*Assumed structure based on fraxetin (C₁₄H₁₂O₈) with three deuterium substitutions. †Estimated based on non-deuterated fraxetin (MW 292.24) + 3 Da.
Key Comparative Insights
Analytical Utility: 5-Hydroxyfraxetin-d3 shares functional similarities with 5-hydroxyindoleacetic acid-d5 and norfluoxetine-d5 HCl, as all serve as isotopic internal standards to improve precision in quantifying low-abundance metabolites . For example, 5-hydroxyindoleacetic acid-d5 is used to measure serotonin turnover in neurological studies, while 5-hydroxyfraxetin-d3 could monitor fraxetin metabolism in pharmacokinetic assays.
Structural Modifications :
- Unlike 5-hydroxyflunixin-d3 , which incorporates deuterium in a trifluoromethyl group for enhanced stability, 5-hydroxyfraxetin-d3 likely substitutes hydrogens in hydroxyl or methoxy groups, common sites of metabolic oxidation . This reduces susceptibility to enzymatic degradation, a critical feature for in vivo studies.
However, advances in high-resolution MS (HR-MS) mitigate this limitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
